molecular formula C18H17NaO7S B13859086 Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate

Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate

Cat. No.: B13859086
M. Wt: 400.4 g/mol
InChI Key: IPOREDQMIRAODW-UHFFFAOYSA-M
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Description

Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate is an organic compound belonging to the class of phenylsulfates . This compound is characterized by the presence of a phenyl group attached to a sulfate moiety, making it a significant molecule in various chemical and biological applications.

Preparation Methods

The synthesis of Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate involves several stepsThe final step involves the sulfonation of the phenyl group to form the sulfate ester . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Properties

Molecular Formula

C18H17NaO7S

Molecular Weight

400.4 g/mol

IUPAC Name

sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate

InChI

InChI=1S/C18H18O7S.Na/c19-18-9-7-15(24-18)10-14-6-8-16(25-26(20,21)22)17(11-14)23-12-13-4-2-1-3-5-13;/h1-6,8,11,15H,7,9-10,12H2,(H,20,21,22);/q;+1/p-1

InChI Key

IPOREDQMIRAODW-UHFFFAOYSA-M

Canonical SMILES

C1CC(=O)OC1CC2=CC(=C(C=C2)OS(=O)(=O)[O-])OCC3=CC=CC=C3.[Na+]

Origin of Product

United States

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